molecular formula C10H11FO5S B3039319 3-[(3-Fluoro-4-methoxyphenyl)sulfonyl]propanoic acid CAS No. 1015570-43-0

3-[(3-Fluoro-4-methoxyphenyl)sulfonyl]propanoic acid

Cat. No.: B3039319
CAS No.: 1015570-43-0
M. Wt: 262.26 g/mol
InChI Key: VGMLWJTXIFCYGY-UHFFFAOYSA-N
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Description

3-[(3-Fluoro-4-methoxyphenyl)sulfonyl]propanoic acid is an organic compound characterized by the presence of a fluoro-substituted methoxyphenyl group attached to a sulfonyl propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3-Fluoro-4-methoxyphenyl)sulfonyl]propanoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with 3-fluoro-4-methoxybenzene and propanoic acid.

    Sulfonylation: The 3-fluoro-4-methoxybenzene undergoes sulfonylation using a sulfonyl chloride reagent under acidic conditions to form the sulfonyl derivative.

    Coupling Reaction: The sulfonyl derivative is then coupled with propanoic acid using a coupling agent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions, including:

    High-Pressure Reactors: To increase the reaction rate and yield.

    Automated Systems: For precise control of reaction parameters such as temperature, pressure, and reagent addition.

    Purification Techniques: Such as recrystallization or chromatography to obtain high-purity product.

Chemical Reactions Analysis

Types of Reactions

3-[(3-Fluoro-4-methoxyphenyl)sulfonyl]propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The fluoro and methoxy groups can participate in nucleophilic substitution reactions under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

3-[(3-Fluoro-4-methoxyphenyl)sulfonyl]propanoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including anti-inflammatory and antimicrobial properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-[(3-Fluoro-4-methoxyphenyl)sulfonyl]propanoic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes or receptors involved in biological processes.

    Pathways Involved: It can modulate signaling pathways related to inflammation, cell proliferation, or microbial growth.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(3-Fluoro-4-methoxyphenyl)sulfonyl]butanoic acid
  • 3-[(3-Fluoro-4-methoxyphenyl)sulfonyl]acetic acid
  • 3-[(3-Fluoro-4-methoxyphenyl)sulfonyl]pentanoic acid

Uniqueness

3-[(3-Fluoro-4-methoxyphenyl)sulfonyl]propanoic acid is unique due to its specific combination of fluoro and methoxy substituents on the phenyl ring, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Biological Activity

3-[(3-Fluoro-4-methoxyphenyl)sulfonyl]propanoic acid (CAS No. 1015570-43-0) is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a detailed overview of its biological activity, including mechanisms of action, pharmacokinetics, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C10H11FO5S. Its structure features a sulfonyl group attached to a propanoic acid backbone, with a fluorinated methoxyphenyl substituent that enhances its bioactivity.

PropertyValue
Molecular Weight250.26 g/mol
SolubilitySoluble in DMSO
Melting PointNot specified

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. The sulfonyl group is known to enhance the compound's binding affinity to target proteins, potentially influencing signal transduction pathways involved in cellular processes.

Potential Mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes related to inflammatory pathways or metabolic processes.
  • Modulation of Receptor Activity : It could interact with receptors involved in neurotransmission or hormonal regulation.

Case Study 1: Anti-inflammatory Effects

A study investigating the anti-inflammatory properties of related sulfonyl compounds indicated that they could significantly reduce pro-inflammatory cytokine levels in vitro. This suggests that this compound may also possess similar effects.

Case Study 2: Neuroprotective Effects

Research into structurally similar compounds has shown neuroprotective effects in neuronal cell cultures, promoting survival and reducing apoptosis under oxidative stress conditions. This raises the possibility that this compound may have neuroprotective properties worth exploring.

Toxicology and Safety Profile

Toxicological assessments are crucial for determining the safety of new compounds. Preliminary studies on structurally analogous compounds have demonstrated low acute toxicity levels in animal models, suggesting a favorable safety profile for this compound.

Toxicity Assessment Parameters:

  • Acute Toxicity : Evaluated using standard doses in rodent models; no significant adverse effects reported at therapeutic doses.
  • Chronic Toxicity : Long-term studies are required to fully understand potential cumulative effects.

Properties

IUPAC Name

3-(3-fluoro-4-methoxyphenyl)sulfonylpropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FO5S/c1-16-9-3-2-7(6-8(9)11)17(14,15)5-4-10(12)13/h2-3,6H,4-5H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGMLWJTXIFCYGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)CCC(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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